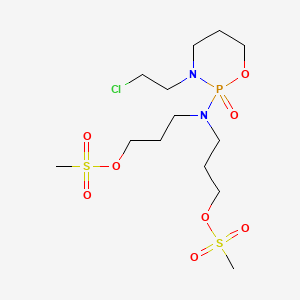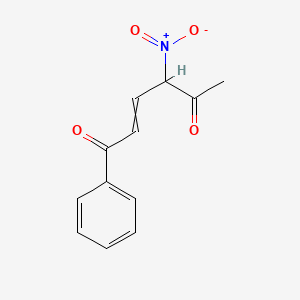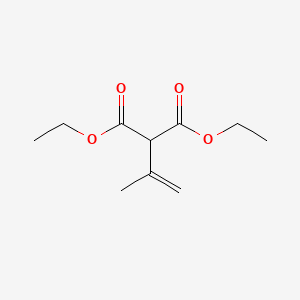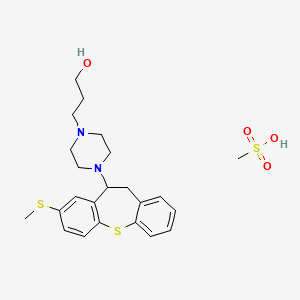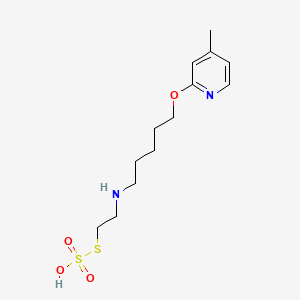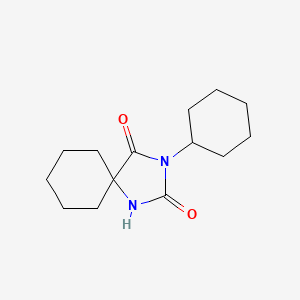
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is a chemical compound with the molecular formula C8H12N2O2. It is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . This compound is part of the hydantoin family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione typically involves the reaction of cyclohexanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired spiro compound . Another method involves the Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . These methods are designed to be high-yield and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: A closely related compound with similar structural features.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another similar compound with a benzene ring fused to the spiro structure.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A methylated derivative of the parent compound.
Uniqueness
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
36027-81-3 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-cyclohexyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-12-14(9-5-2-6-10-14)15-13(18)16(12)11-7-3-1-4-8-11/h11H,1-10H2,(H,15,18) |
InChI Key |
OVFIJWRVBBDTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3(CCCCC3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



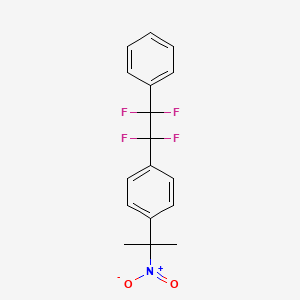

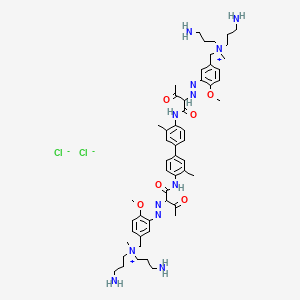
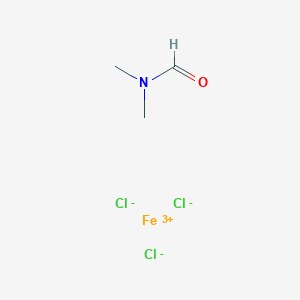
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)

